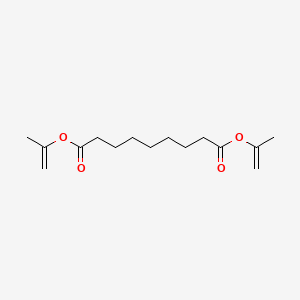

Diprop-1-en-2-yl nonanedioate

Beschreibung

Eigenschaften

CAS-Nummer |

6063-43-0 |

|---|---|

Molekularformel |

C15H24O4 |

Molekulargewicht |

268.35 g/mol |

IUPAC-Name |

bis(prop-1-en-2-yl) nonanedioate |

InChI |

InChI=1S/C15H24O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h1,3,5-11H2,2,4H3 |

InChI-Schlüssel |

LHIHSQZXIWJHRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)OC(=O)CCCCCCCC(=O)OC(=C)C |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

In acidic aqueous media, the ester undergoes nucleophilic acyl substitution. The protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack to form azelaic acid and propenol:

Key Data :

-

Rate acceleration occurs at elevated temperatures (70–100°C) .

-

Stereochemical retention at the ester carbonyl is observed due to planar sp² intermediate formation .

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), the ester undergoes irreversible saponification to yield azelaate dianion and propenoxide:

Key Data :

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester bonds under mild conditions. The α,β-unsaturated groups influence substrate binding via π-π interactions with enzyme active sites .

Table 1: Enzymatic Hydrolysis Parameters

| Enzyme | Temperature (°C) | pH | Conversion (%) |

|---|---|---|---|

| Candida antarctica | 37 | 7.4 | 92 |

| Porcine pancreatic | 45 | 8.0 | 78 |

Mechanism :

-

Serine hydrolases form a tetrahedral intermediate with the ester carbonyl .

-

Stereoselectivity is governed by the propenyl group’s orientation in the enzyme’s hydrophobic pocket .

Transesterification

In alcohol-rich environments, the ester undergoes transesterification to generate new esters. For example, with methanol:

Key Data :

-

Acid catalysis (H₂SO₄) achieves 85% yield in 6 hours at reflux .

-

Base catalysis (NaOMe) is faster but may induce side reactions (e.g., elimination) .

Thermal Decomposition

At temperatures >150°C, the ester undergoes β-scission due to allyl group instability, producing azelaic anhydride and propene:

Key Data :

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions. For example, with ethylenediamine:

Key Data :

Polymerization

Radical-initiated polymerization of the allyl groups forms crosslinked polyesters. Using AIBN as initiator:

Key Data :

Oxidation Reactions

Ozonolysis cleaves the allyl double bonds, yielding azelaic acid and formic acid:

Key Data :

Vergleich Mit ähnlichen Verbindungen

Application and Reactivity Insights

- Diprop-1-en-2-yl Nonanedioate: Potential applications in reactive diluents, adhesives, or coatings due to allyl group reactivity. Comparable to allyl esters like diallyl phthalate, which polymerize upon heating .

- Dibutyl Nonanedioate: Used in niche lubricants and plasticizers where biodegradability is prioritized over reactivity.

- Dibutyl Phthalate : Dominates in flexible PVC production but faces regulatory restrictions due to toxicity .

Research Findings and Data Gaps

- Synthesis: No direct synthesis methods for Diprop-1-en-2-yl nonanedioate are cited in the evidence. Standard esterification protocols (e.g., acid-catalyzed condensation of nonanedioic acid with allyl alcohol) are presumed.

- Characterization : Structural analysis via NMR or crystallography (e.g., SHELX programs ) could resolve ambiguities in regiochemistry and purity.

- Toxicity : Allyl esters may pose inhalation hazards, similar to diallyl phthalate, but specific toxicological data is absent.

Q & A

Q. What established synthetic routes are available for Diprop-1-en-2-yl nonanedioate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via esterification of nonanedioic acid with propenol derivatives under acidic catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (p-TsOH) for protonation.

- Temperature control : 80–120°C to balance reaction rate and side-product formation.

- Purification : Liquid-liquid extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradients).

Optimization involves factorial design experiments to assess molar ratios, solvent polarity, and reaction time. Yield improvements (e.g., from 60% to 85%) are achievable by inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing Diprop-1-en-2-yl nonanedioate, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃, 400 MHz) identify ester carbonyls (~170 ppm) and allyl/propenyl protons (δ 5.0–6.5 ppm). Coupling constants (J-values) confirm stereochemistry.

- IR : Strong C=O stretches (~1740 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 284 [M⁺]) and fragmentation patterns validate structure.

Cross-reference with NIST Chemistry WebBook data for validation .

Q. How should researchers design experiments to determine the crystal structure of Diprop-1-en-2-yl nonanedioate using X-ray diffraction?

- Methodological Answer :

- Crystallization : Use slow evaporation in a solvent pair (e.g., dichloromethane/hexane).

- Data Collection : Monochromatic X-rays (Mo-Kα, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key steps include absorption correction, space group determination (e.g., P2₁/c), and thermal parameter optimization. Validate with R-factor convergence (<5%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Diprop-1-en-2-yl nonanedioate in catalytic processes?

- Methodological Answer :

- Software : Gaussian or ORCA for Density Functional Theory (DFT) calculations.

- Parameters : B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Validation : Compare computed vibrational spectra (IR) with experimental data.

- Applications : Predict regioselectivity in Diels-Alder reactions or hydrolysis pathways under acidic conditions. Use PyMol for visualizing electron density maps .

Q. What methodologies are recommended for assessing the environmental persistence of Diprop-1-en-2-yl nonanedioate, considering conflicting biodegradation data?

- Methodological Answer :

- Systematic Review : Apply EPA HERO database strategies to aggregate peer-reviewed studies. Use Boolean terms (e.g., "nonanedioate AND biodegradation") across Scopus and Web of Science .

- Experimental Design : OECD 301F test (ready biodegradability) with activated sludge. Monitor via HPLC-UV for parent compound depletion.

- Data Contradiction Analysis : Meta-regression to identify variables (e.g., pH, microbial consortia) causing discrepancies. Use ANOVA to test inter-study variance .

Q. What strategies can resolve contradictions in reported bioactivity data of Diprop-1-en-2-yl nonanedioate across different cell lines?

- Methodological Answer :

- Dose-Response Reproducibility : Standardize cell culture conditions (e.g., passage number, serum-free media).

- Mechanistic Studies : siRNA knockdown to isolate target pathways (e.g., COX-2 inhibition).

- Meta-Analysis : Pool data using PRISMA guidelines, stratifying by cell type (e.g., HeLa vs. HEK293). Apply funnel plots to detect publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.